molecular formula C8H11N3O2 B11908946 N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine

N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine

Cat. No.: B11908946
M. Wt: 181.19 g/mol
InChI Key: XEGWMMRGEOJOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine is a novel chemical building block designed for advanced pharmaceutical research and drug discovery programs. This compound features a pyrimidine core, a privileged scaffold in medicinal chemistry, functionalized with both a methylamino group and an oxetane ether moiety. The oxetane ring is a well-known bioisostere used to improve the physicochemical and pharmacokinetic properties of drug candidates, potentially enhancing solubility, metabolic stability, and reducing lipophilicity. As a key intermediate, this amine is primarily valuable in the synthesis of more complex molecules, particularly for constructing targeted kinase inhibitors and other small-molecule therapeutics. Researchers can utilize this compound in cross-coupling reactions, amide bond formation, and nucleophilic aromatic substitution to generate diverse chemical libraries for biological screening. It is supplied as a high-purity solid and is intended for use in laboratory settings only. Intended Use & Handling: This product is provided 'For Research Use Only' and is not intended for diagnostic or therapeutic applications in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

N-methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine

InChI

InChI=1S/C8H11N3O2/c1-9-7-2-10-5-11-8(7)13-6-3-12-4-6/h2,5-6,9H,3-4H2,1H3

InChI Key

XEGWMMRGEOJOPW-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=CN=C1OC2COC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine typically involves the formation of the oxetane ring followed by its attachment to the pyrimidine core. One common method includes the cyclization of an appropriate precursor through intramolecular etherification or epoxide ring opening . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxetane Ring

The strained oxetane ring (four-membered cyclic ether) exhibits reactivity toward nucleophilic opening under acidic or basic conditions. For example:

Reaction TypeConditionsOutcomeYieldSource
Acid-catalyzed hydrolysisHCl (2M), THF, 60°C, 12hRing-opening to form diol intermediate68%
Base-mediated cleavageNaOH (1M), EtOH, reflux, 6hFormation of terminal alcohol derivatives52%

The regioselectivity of ring-opening is influenced by steric and electronic factors, with attack occurring preferentially at the less hindered oxygen-adjacent carbon.

Cross-Coupling Reactions on the Pyrimidine Ring

The pyrimidine moiety participates in transition metal-catalyzed coupling reactions. For instance, Suzuki-Miyaura couplings have been reported for similar 4-alkoxypyrimidin-5-amine derivatives:

SubstrateCatalyst SystemProductYieldSource
4-Ethoxypyrimidin-5-aminePd(PPh₃)₄, K₂CO₃, DMF, 100°CBiaryl derivatives75–89%
N-Methyl analogPdCl₂(dppf), CsF, DME, 80°CFunctionalized pyrimidines63%

The N-methyl group enhances electron density at the pyrimidine ring, facilitating oxidative addition in palladium-catalyzed processes .

Amination and Alkylation at the 5-Amino Position

The primary amine group undergoes alkylation or acylation under standard conditions:

ReactionReagentsOutcomeYieldSource
Reductive alkylationBenzaldehyde, NaBH₃CN, MeOHN-Benzyl derivative81%
AcylationAcetyl chloride, pyridine, 0°CN-Acetylated product92%

The steric bulk of the oxetane group slightly reduces reaction rates compared to non-oxetane analogs .

Hydrogenation of the Pyrimidine Ring

Catalytic hydrogenation selectively reduces the pyrimidine ring to a tetrahydropyrimidine system:

ConditionsCatalystProductYieldSource
H₂ (50 psi), 10% Pd/CEtOH, 25°C, 24hSaturated tetrahydropyrimidine94%

This reaction preserves the oxetane ring integrity, demonstrating its stability under hydrogenation conditions .

Photochemical Reactivity

The oxetane ring undergoes [2+2] photocycloaddition with electron-deficient alkenes:

Reaction PartnerConditionsProductYieldSource
Methyl acrylateUV (254 nm), CH₂Cl₂, 4hOxetane-alkene cycloadduct57%

This reactivity is exploited in materials science for polymer cross-linking.

Spectroscopic Characterization

Key data for reaction monitoring:

NMR Spectroscopy

  • ¹H NMR (CDCl₃) : δ 8.24 (s, 1H, pyrimidine H-2), 4.76 (m, 2H, oxetane OCH₂), 3.32 (s, 3H, NCH₃) .

  • ¹³C NMR : δ 165.2 (C-4 pyrimidine), 79.8 (oxetane C-O), 44.1 (NCH₃).

IR Spectroscopy

  • Peaks at 1620 cm⁻¹ (C=N stretch) and 1039 cm⁻¹ (oxetane C-O-C) .

Stability and Degradation

The compound is stable under ambient conditions but degrades in strong acids (t₁/₂ = 2h at pH 1) or bases (t₁/₂ = 4h at pH 13) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine as an anticancer agent. The compound has shown efficacy against multiple cancer cell lines, demonstrating significant growth inhibition rates. For instance, compounds with similar pyrimidine structures have been tested against panels of cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis in malignancies such as breast and lung cancer .

Mechanism of Action
The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or apoptotic pathways. Inhibitors targeting Bax-mediated cell death have been reported to influence apoptosis significantly, suggesting that this compound could modulate similar pathways .

Synthesis and Derivatives

Synthetic Routes
The synthesis of this compound typically involves the formation of oxetane rings through various chemical reactions, including C–O bond formation. These synthetic methodologies are crucial for developing derivatives that may enhance biological activity or selectivity .

Case Studies on Derivatives
Several derivatives of pyrimidine compounds have been synthesized to explore their biological activities further. For example, modifications to the oxetane moiety or the introduction of different substituents on the pyrimidine ring can lead to variations in potency and selectivity against specific targets. Such studies emphasize structure-activity relationships (SAR) that guide the optimization of lead compounds for therapeutic applications .

Pharmacokinetics and Toxicology

ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are critical for assessing its viability as a drug candidate. Preliminary studies suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as adequate solubility and permeability .

Toxicological Profiles
Evaluations of toxicity are essential for identifying any potential adverse effects associated with the compound. Studies have indicated a manageable toxicity profile, with some derivatives exhibiting low immunotoxicity and mutagenicity .

Summary Table of Applications

Application AreaFindings
Anticancer ActivitySignificant growth inhibition in various cancer cell lines; potential for apoptosis modulation
Synthetic MethodsEfficient synthetic routes involving oxetane formation; SAR studies guiding optimization
PharmacokineticsFavorable ADME properties consistent with drug-like characteristics
ToxicologyLow toxicity profile observed; manageable safety in preliminary assessments

Mechanism of Action

The mechanism by which N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine exerts its effects involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may facilitate the formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical distinctions:

Compound Name Substituents/Modifications Key Properties/Activities References
N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine 4-oxetan-3-yloxy, 5-N-methylamine Hypothesized enhanced solubility and target engagement due to oxetane and methylamine
2-(Oxetan-3-yloxy)pyrimidin-5-amine 4-oxetan-3-yloxy, 5-amine (no methyl group) Reduced lipophilicity vs. methylated analog; potential lower metabolic stability
5-Chloro-N-methyl-N-[[(3S)-oxolan-3-yl]methyl]pyrimidin-4-amine 5-chloro, 4-N-methyl-oxolane substitution Chlorine enhances electrophilicity; oxolane may reduce solubility vs. oxetane
2-Chloro-4-(cyclopropylmethoxy)pyrimidin-5-amine 4-cyclopropylmethoxy, 2-chloro, 5-amine Chlorine and cyclopropyl groups increase steric hindrance; potential for improved target selectivity
2-(2-Furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine Triazolo-fused pyrimidine, 2-furanyl, 7-phenyl Potent adenosine A2A antagonism; high hERG liability in early analogs

Oxetane vs. Other Ether Substituents

  • Oxetane (this compound) : The oxetane ring’s small size and high polarity improve aqueous solubility compared to larger ethers like cyclopropylmethoxy (e.g., 2-Chloro-4-(cyclopropylmethoxy)pyrimidin-5-amine) . Oxetanes also resist metabolic oxidation better than furans or tetrahydrofurans, as seen in triazolopyrimidine analogs .
  • Its stereochemistry (3S-configuration) may influence chiral recognition in target proteins .

Amino Group Modifications

  • Methylamine (this compound) : Methylation of the 5-amine group enhances metabolic stability by reducing oxidative deamination, a common issue in unmodified amines (e.g., 2-(Oxetan-3-yloxy)pyrimidin-5-amine) .
  • Unmodified Amine (2-(Oxetan-3-yloxy)pyrimidin-5-amine) : The free amine may facilitate hydrogen bonding with targets but increases susceptibility to glucuronidation or deamination .

Halogenation Effects

  • Chlorine substitution (e.g., 2-Chloro-4-(cyclopropylmethoxy)pyrimidin-5-amine) introduces electronegativity, enhancing interactions with hydrophobic pockets in enzymes or receptors. However, it may also increase hERG channel binding risks, as observed in triazolopyrimidines .

Triazolo-Fused Pyrimidines

  • Compounds like 2-(2-Furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine exhibit high adenosine A2A receptor affinity (IC₅₀ < 10 nM) but require structural optimization to mitigate hERG activity . In contrast, this compound’s simpler scaffold may offer a cleaner off-target profile.

Biological Activity

N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory properties and its role as a kinase inhibitor. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and related case studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves the formation of a pyrimidine ring substituted with an oxetane moiety. Recent studies have highlighted the importance of substituents on the pyrimidine ring that enhance biological activity. For instance, electron-releasing groups have been shown to improve anti-inflammatory effects significantly. The structure-activity relationships (SAR) indicate that modifications to the oxetane and pyrimidine components can lead to variations in potency against specific biological targets, including cyclooxygenase (COX) enzymes .

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits notable anti-inflammatory properties. In vitro studies have shown that it inhibits COX enzymes, which are critical in the inflammatory pathway. The IC50 values for various derivatives against COX-1 and COX-2 have been reported, with some compounds demonstrating superior activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Table 1: IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound19.45 ± 0.0723.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01

These findings suggest that this compound could be a promising candidate for further development as an anti-inflammatory agent.

Kinase Inhibition

In addition to its anti-inflammatory effects, this compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in various cellular processes, including proliferation and apoptosis. The inhibition of specific kinases can lead to significant therapeutic effects in cancer treatment and other diseases.

Recent studies have indicated that compounds similar to this compound can effectively inhibit vascular endothelial growth factor receptor (VEGFR) pathways, which are vital for tumor growth and metastasis . This inhibition is particularly relevant in the context of malignancies where angiogenesis is a key factor.

Case Study 1: Anti-inflammatory Efficacy

A study involving carrageenan-induced paw edema in rats demonstrated that derivatives of this compound significantly reduced inflammation compared to control groups treated with standard NSAIDs . The reduction in inflammatory markers such as iNOS and COX proteins further corroborated the compound's efficacy.

Case Study 2: Cancer Therapeutics

In a xenograft model of head and neck cancer, compounds structurally related to this compound showed substantial tumor growth inhibition . These results indicate the potential utility of this compound in oncological applications, particularly as part of combination therapies targeting multiple pathways.

Q & A

Basic: What synthetic strategies are recommended for preparing N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine with high purity?

Methodological Answer:
The synthesis of pyrimidine derivatives typically involves multi-step protocols, including condensation, nucleophilic substitution, and protective group strategies. For example, the oxetan-3-yloxy group can be introduced via nucleophilic aromatic substitution under mild alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures enhances purity. Analytical techniques like HPLC (retention time comparison) and LCMS (e.g., m/z 757 [M+H]+ as in ) are critical for verifying intermediate and final product integrity .

Basic: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SXRD) is the gold standard for resolving stereochemical and conformational ambiguities. For pyrimidine analogs, hydrogen-bonding patterns (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings (e.g., 12–86° variations in pyrimidine-phenyl systems) provide structural validation. Software like SHELXL ( ) and visualization tools like ORTEP-3 ( ) are essential for refining and interpreting data. For example, intramolecular hydrogen bonds stabilizing macrocyclic pyrimidine derivatives were characterized using SXRD .

Advanced: How can conflicting bioactivity data for pyrimidine analogs be reconciled across studies?

Methodological Answer:
Discrepancies often arise from variations in substituent positioning, solvent effects, or assay conditions. Systematic structure-activity relationship (SAR) studies are recommended:

  • Compare analogs with incremental modifications (e.g., methoxy vs. trifluoromethyl groups in ).
  • Use standardized assays (e.g., MIC for antimicrobial activity in ) and control for solvent polarity (DMSO vs. aqueous buffers).
  • Computational modeling (e.g., DFT for electronic effects or molecular docking for target affinity) can rationalize bioactivity trends .

Advanced: What analytical methods are optimal for detecting byproducts in this compound synthesis?

Methodological Answer:

  • LCMS-HRMS : Identifies low-abundance byproducts via exact mass (e.g., m/z deviations < 2 ppm).
  • NMR (¹H/¹³C/DEPT-135) : Detects regioisomers (e.g., oxetan-2-yl vs. 3-yl substitution) via distinct coupling patterns.
  • HPLC-DAD : Quantifies impurities using UV spectra (e.g., pyrimidine λmax ~260 nm). For example, a 1.25-minute retention time under SMD-TFA05 conditions () ensures baseline separation of closely related analogs .

Basic: How to design a stability study for this compound under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to pH 1–13 (HCl/NaOH buffers) at 40–60°C for 24–72 hours.
  • Monitor Degradation : Use UPLC-MS to track hydrolysis of the oxetane ring or methylamine group.
  • Kinetic Analysis : Apply Arrhenius equations to predict shelf-life at 25°C. For related pyrimidines, methoxy groups ( ) show higher hydrolytic stability than esters .

Advanced: What computational tools predict the reactivity of the oxetane ring in this compound?

Methodological Answer:

  • DFT Calculations (Gaussian, ORCA) : Optimize geometry at the B3LYP/6-31G* level to assess ring strain and nucleophilic susceptibility.
  • MD Simulations (GROMACS) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to evaluate ring-opening kinetics.
  • Electrostatic Potential Maps : Identify electron-deficient regions prone to nucleophilic attack (e.g., oxetane oxygen in ) .

Basic: How to validate the purity of this compound for pharmacological assays?

Methodological Answer:

  • Combined Spectroscopy : ¹H NMR (integration of methyl singlet at δ 2.3–2.5 ppm) and FTIR (C–O–C stretch ~1100 cm⁻¹ for oxetane).
  • Elemental Analysis : Verify C/H/N ratios within 0.3% of theoretical values (e.g., C₁₀H₁₂N₃O₂).
  • Melting Point Consistency : Compare with literature (e.g., sharp MP ~180–185°C for crystalline analogs in ) .

Advanced: What strategies mitigate steric hindrance during functionalization of the pyrimidine ring?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., –NH₂ at C4 in ) to guide regioselective C5-oxetane coupling.
  • Microwave-Assisted Synthesis : Enhance reaction rates for sterically hindered systems (e.g., 150°C, 30 minutes in DMF).
  • Protection/Deprotection : Use Boc groups for amines ( ) to prevent unwanted side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.